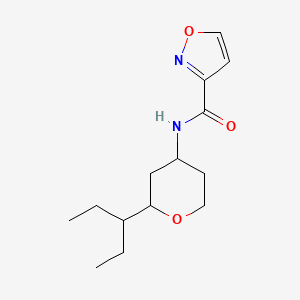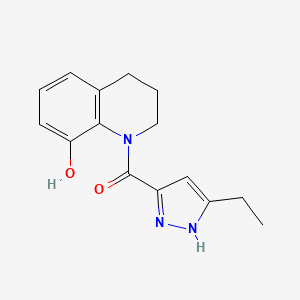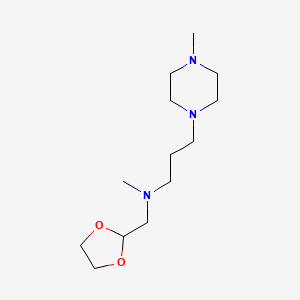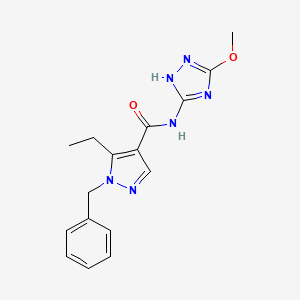
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as POCA, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of POCA is not fully understood, but studies have shown that it acts on the DNA of cells. POCA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, POCA has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
POCA has been shown to have significant biochemical and physiological effects. Studies have shown that POCA can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. Additionally, POCA has been shown to have antimicrobial properties, and it can inhibit the growth of bacteria and fungi. POCA has also been shown to have anti-inflammatory properties, and it can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
POCA has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, POCA has been shown to have significant biological activity, and it can be used to study various cellular processes. However, there are also some limitations to using POCA in lab experiments. It is toxic to cells at high concentrations, and it can be difficult to obtain pure samples of POCA.
Direcciones Futuras
There are several future directions for the study of POCA. One direction is the development of new anticancer drugs based on POCA. Studies have shown that POCA has significant cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. Another direction is the study of the mechanism of action of POCA. The exact mechanism by which POCA induces apoptosis and inhibits cell proliferation is not fully understood, and further research is needed to elucidate this mechanism. Finally, the study of the potential applications of POCA in material science is also an area of future research. POCA has been shown to have potential applications in the development of new materials, such as polymers and liquid crystals, and further research is needed to explore these applications.
Conclusion:
In conclusion, N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has significant potential in scientific research. It has been studied extensively for its potential applications in various fields, including the development of anticancer drugs, antibiotics, and new materials. POCA has significant biochemical and physiological effects, and it can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. However, there are also some limitations to using POCA in lab experiments, and further research is needed to explore its potential applications fully.
Métodos De Síntesis
POCA can be synthesized using different methods, but the most common one is the reaction between 2-aminooxazole and 2-bromo-3-pentanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
POCA has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of POCA is in the development of anticancer drugs. Studies have shown that POCA has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, POCA has been shown to have antimicrobial properties, and it can be used to develop new antibiotics. POCA has also been studied for its potential application in the development of new materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-(2-pentan-3-yloxan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-10(4-2)13-9-11(5-7-18-13)15-14(17)12-6-8-19-16-12/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBVQKCNZXTHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CC(CCO1)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)

![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[(3,5-dimethyl-1-propylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642297.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7642324.png)
![2-ethyl-5-[[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7642334.png)
![3-chloro-2,4-difluoro-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7642343.png)

![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)